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molecular formula C14H12O B3350671 2-Methyl-5-phenylbenzaldehyde CAS No. 2928-45-2

2-Methyl-5-phenylbenzaldehyde

Cat. No. B3350671
M. Wt: 196.24 g/mol
InChI Key: YXSZBHZVJZQZLW-UHFFFAOYSA-N
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Patent
US06762197B2

Procedure details

123 g (625 mmol) of 2-methyl-5-phenylbenzaldehyde was dissolved in a mixture of 1.1 L of tetrahydrofuran and 110 ml of water, and to the resulted solution was dropped, at 15 to 20° C., a solution prepared by dissolving 7.7 g (203 mmol) of sodium boron hydride in 70 ml of a 0.1 wt % sodium hydroxide aqueous solution. After completion of dropping, the mixture was stirred for 4 hours at 15 to 20° C. To this reaction solution was dropped 10 g of glacial acetic acid at 20° C. or lower, and this was poured into ice water. The reaction solution was extracted with t-butyl methyl ether, the organic layer was washed with water, saturated sodium bicarbonate solution, then, saturated saline, dried over anhydrous magnesium sulfate, then, concentrated to obtain 121 of 2-methyl-5-phenylbenzyl alcohol.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:3]=1[CH:4]=[O:5].B.[Na].C(O)(=O)C>O1CCCC1.O.[OH-].[Na+]>[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:3]=1[CH2:4][OH:5] |f:1.2,6.7,^1:16|

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
CC1=C(C=O)C=C(C=C1)C1=CC=CC=C1
Name
Quantity
1.1 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
B.[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at 15 to 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the resulted solution was dropped, at 15 to 20° C.
CUSTOM
Type
CUSTOM
Details
a solution prepared
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with t-butyl methyl ether
WASH
Type
WASH
Details
the organic layer was washed with water, saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated saline, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=C(CO)C=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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